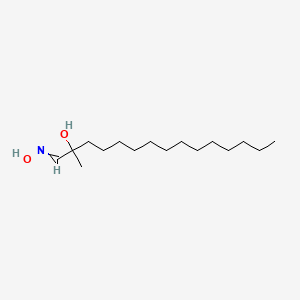
1-(Hydroxyimino)-2-methylpentadecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxyimino)-2-methylpentadecan-2-OL is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-methylpentadecan-2-OL can be achieved through several methods. One common approach involves the reaction of a ketone with hydroxylamine under acidic or basic conditions to form the oxime. For instance, the reaction of 2-methylpentadecan-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxyimino)-2-methylpentadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peracids or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under suitable conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
1-(Hydroxyimino)-2-methylpentadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 1-(Hydroxyimino)-2-methylpentadecan-2-OL involves its interaction with molecular targets through the hydroxyimino group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
3-(1-((1-(Substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives: These compounds also contain the hydroxyimino group and are used in neuroprotective research
Uniqueness
1-(Hydroxyimino)-2-methylpentadecan-2-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain and the presence of the hydroxyimino group make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
61432-95-9 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
1-hydroxyimino-2-methylpentadecan-2-ol |
InChI |
InChI=1S/C16H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2,18)15-17-19/h15,18-19H,3-14H2,1-2H3 |
Clé InChI |
PBTSKIDHSXRBHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)(C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphanium bromide](/img/structure/B14589230.png)
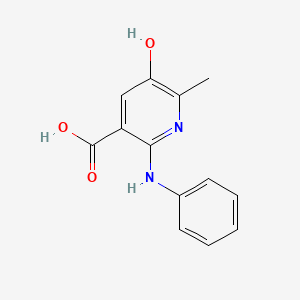
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
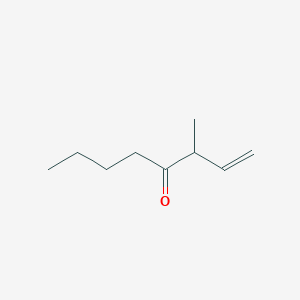
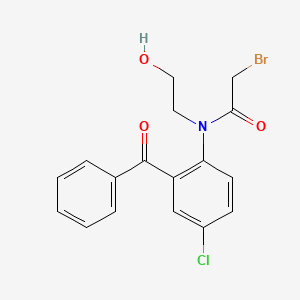
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
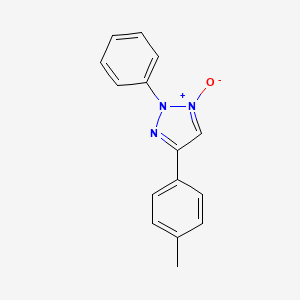

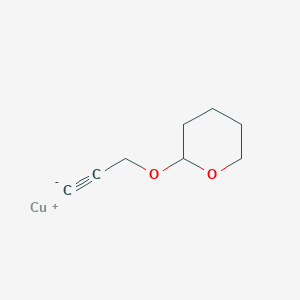
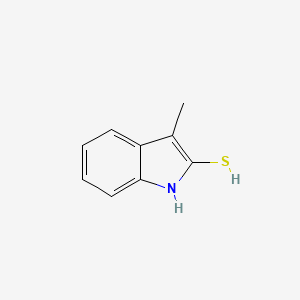
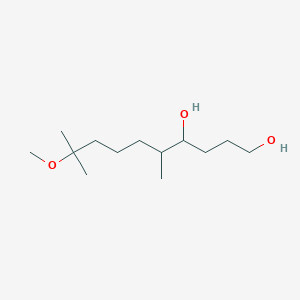
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
